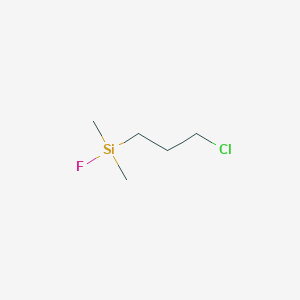

(3-Chloropropyl)(fluoro)dimethylsilane

Description

This compound combines the reactivity of chloropropyl groups, which are prone to nucleophilic substitution, with the unique physicochemical properties imparted by fluorine, such as enhanced thermal stability and hydrophobicity.

Properties

Molecular Formula |

C5H12ClFSi |

|---|---|

Molecular Weight |

154.68 g/mol |

IUPAC Name |

3-chloropropyl-fluoro-dimethylsilane |

InChI |

InChI=1S/C5H12ClFSi/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 |

InChI Key |

UWUUUNMTWZTOGR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCCl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloropropyl)(fluoro)dimethylsilane can be synthesized through the reaction of 3-chloropropyltrichlorosilane with dimethylfluorosilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

Hydrolysis: The compound reacts rapidly with water to form silanols and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: The reaction with water is typically carried out at room temperature, but it can be accelerated by the presence of acids or bases.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can include (3-aminopropyl)(fluoro)dimethylsilane or (3-hydroxypropyl)(fluoro)dimethylsilane.

Hydrolysis Products: The primary products are silanols and hydrochloric acid.

Scientific Research Applications

(3-Chloropropyl)(fluoro)dimethylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-Chloropropyl)(fluoro)dimethylsilane involves the formation of covalent bonds with other molecules. The chlorine atom can be replaced by nucleophiles, leading to the formation of new silicon-containing compounds. The compound’s reactivity with water and protic solvents is due to the presence of the silicon-fluorine bond, which is highly reactive .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Chloropropyl vs. Fluorinated Derivatives :

- Chloropropyl groups (e.g., in (3-Chloropropyl)dimethylsilane) are highly reactive in nucleophilic substitutions, enabling transformations to azido, iodo, or amine functionalities . For example, (3-Chloropropyl)dimethylsilane reacts with NaN₃ in DMF at 90°C to yield azidopropyl derivatives in 94% yield .

- Fluorinated analogs (e.g., (3,3,3-Trifluoropropyl)chlorodimethylsilane) exhibit enhanced thermal stability and hydrophobicity due to the strong C–F bond, making them valuable in fluoropolymer coatings and hydrophobic surfaces .

Functional Group Compatibility :

- Chlorine substituents are more reactive than fluorine in substitution reactions. For instance, in (2-Bromoethyl)(3-chloropropyl)dimethylsilane, the β-bromoethyl group undergoes substitution before the chloropropyl group .

- Fluorine’s electronegativity reduces reactivity in nucleophilic substitutions but improves resistance to hydrolysis, a critical feature in aqueous environments .

Applications in Material Science :

Data Tables

Table 1: Comparative Properties of Chloropropyl and Fluorinated Silanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.